Bacampicillin hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de bacampicilline est un antibiotique de la famille des pénicillines et un promédicament de l'ampicilline. Il est conçu pour améliorer la biodisponibilité orale de l'ampicilline, le rendant plus efficace lorsqu'il est pris par voie orale. Le chlorhydrate de bacampicilline est rapidement hydrolysé en ampicilline dans l'organisme, qui exerce ensuite ses effets antibactériens en inhibant la synthèse des parois cellulaires bactériennes .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le chlorhydrate de bacampicilline est synthétisé par un procédé semi-synthétique. La synthèse implique la réaction d'un sel de sodium d'azidopénicilline avec un ester carbonique mixte, qui est préparé à partir d'acétaldéhyde et de chloroformiate d'éthyle. L'ester résultant est ensuite réduit en utilisant de l'hydrogène et un catalyseur approprié pour produire de la bacampicilline .

Méthodes de Production Industrielle : La production industrielle du chlorhydrate de bacampicilline implique la même voie de synthèse mais à plus grande échelle. Le processus comprend un contrôle précis des conditions de réaction telles que la température, la pression et le pH pour assurer un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Hydrolysis to Ampicillin

Bacampicillin hydrochloride is hydrolyzed in vivo by esterases to release ampicillin, its active metabolite. This reaction occurs rapidly in biological fluids, with kinetics influenced by enzymatic activity and environmental factors.

Key Hydrolysis Data

| Condition | Hydrolysis Rate (Half-Life) | Source |

|---|---|---|

| Human serum (10%) | 5.2 minutes | |

| Rat serum (10%) | 3.1 minutes | |

| Buffer solution (pH 7.4) | >24 hours | |

| Canine plasma | 8.3 minutes |

Hydrolysis products include ampicillin, acetaldehyde, ethanol, and carbon dioxide . The reaction’s speed in serum (vs. buffer) highlights the role of esterases in accelerating cleavage of the ethoxycarbonyloxyethyl ester group .

Route 1: From Benzylpenicillin

-

Esterification : Reaction of potassium benzylpenicillin with β-chlorodiethyl carbonate in 70% dioxane/NaHCO₃ yields the l-ethoxycarbonyloxyethyl ester of benzylpenicillin .

-

Deacylation : Removal of the phenylacetic chain via iminochloride-iminoether intermediates produces the 6-aminopenicillanic acid ester .

-

Isolation : The intermediate is converted to this compound through HCl-mediated hydrolysis and crystallization .

Route 2: From Ampicillin Trihydrate

-

Enamine Formation : Ampicillin trihydrate reacts with methyl acetoacetate in N,N-dimethylformamide to form an enamine intermediate .

-

Esterification : β-Bromodiethyl carbonate and tetrabutylammonium bromide catalyze esterification at 45–55°C for 5–10 hours .

-

Hydrolysis and Purification : HCl hydrolysis in n-butyl acetate/water followed by crystallization yields ≥99% pure this compound .

Stability and Degradation

This compound exhibits pH- and temperature-dependent stability:

| Condition | Stability Outcome | Source |

|---|---|---|

| Acidic (gastric pH) | Rapid hydrolysis to ampicillin | |

| Neutral/Buffered solution | Stable for >24 hours | |

| High humidity | Accelerates decomposition |

Degradation in acidic environments limits its oral administration effectiveness unless protected by enteric coatings .

Enzymatic vs. Chemical Hydrolysis

| Parameter | Enzymatic Hydrolysis | Chemical Hydrolysis |

|---|---|---|

| Catalysts | Serum esterases | HCl or alkaline conditions |

| Rate (Half-Life) | 3.1–8.3 minutes | Hours to days |

| Primary Products | Ampicillin, CO₂, ethanol | Ampicillin derivatives |

| Efficiency | >95% conversion in vivo | <10% conversion in vitro |

Enzymatic hydrolysis is 50–100x faster than chemical methods, ensuring rapid ampicillin release post-absorption .

Degradation Products

-

Secondary :

No toxic degradation products are reported under standard conditions .

Applications De Recherche Scientifique

Bacampicillin hydrochloride is a penicillin antibiotic and a prodrug of ampicillin, demonstrating improved oral bioavailability . After oral administration, bacampicillin is absorbed and hydrolyzed by esterases in the intestinal wall, becoming microbiologically active as ampicillin . Ampicillin exerts its bactericidal activity by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs) .

Approved Applications

This compound is indicated for treating infections caused by susceptible strains of various microorganisms. These include:

- Upper and lower respiratory tract infections

- Skin and soft tissue infections

- Urinary tract infections

- Acute uncomplicated gonococcal urethritis

It is effective against Gram-positive bacteria such as streptococci (including S. faecalis and S. pneumoniae) and nonpenicillinase-producing staphylococci, as well as Gram-negative bacteria such as H. influenzae, N. gonorrhoeae, E. coli, P. mirabilis, Salmonellae, and Shigellae .

Dosage and Administration

For upper respiratory tract infections, urinary tract infections, and skin infections, a common dosage is 400 mg every 12 hours. In severe infections, the dosage may be increased to 800 mg every 12 hours . Treatment should continue for a minimum of 48 to 72 hours after the patient becomes asymptomatic . this compound is administered orally .

Clinical Trials and Efficacy

Clinical trials have demonstrated that twice-daily dosing with bacampicillin achieves similar efficacy to ampicillin given four times daily in treating infections of the upper respiratory tract, lower respiratory tract, skin and soft tissues, and urinary tract . Compared to ampicillin, bacampicillin has superior bioavailability, resulting in higher blood and tissue levels and more rapid attainment of peak blood levels .

Adverse Effects

Adverse effects associated with this compound include anemia, thrombocytopenia, neutropenia, agranulocytosis, seizures, and nephrotoxicity . The Jarisch-Herxheimer reaction, characterized by fever, chills, sweating, tachycardia, hyperventilation, flushing, and myalgia, has also been reported .

Drug Interactions

This compound can interact with several drugs :

- Contraceptives: May decrease contraceptive effectiveness.

- Live Typhoid Vaccine: May decrease the immunological response to the typhoid vaccine.

- Probenecid: May increase bacampicillin levels.

Discontinuation

Mécanisme D'action

Bacampicillin hydrochloride is a prodrug that is hydrolyzed to ampicillin during absorption from the gastrointestinal tract. Ampicillin exerts its antibacterial effects by inhibiting the biosynthesis of cell wall mucopeptides. This inhibition occurs through the binding of ampicillin to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. The binding of ampicillin to PBPs prevents the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall strength and rigidity. As a result, the bacterial cell wall becomes weak and eventually lyses, leading to the death of the bacteria .

Comparaison Avec Des Composés Similaires

Ampicillin: The active form of bacampicillin hydrochloride.

Pivampicillin: Another prodrug of ampicillin with similar properties.

Amoxicillin: A related penicillin antibiotic with a broader spectrum of activity.

Comparison: this compound has improved oral bioavailability compared to ampicillin due to its prodrug nature. It is rapidly absorbed and hydrolyzed to ampicillin, resulting in higher and more consistent serum levels. Pivampicillin also shows similar bioavailability improvements, but bacampicillin has a more uniform absorption profile. Amoxicillin, while similar in structure and function, has a broader spectrum of activity and is often preferred for certain infections .

Activité Biologique

Overview

Bacampicillin hydrochloride is a semi-synthetic penicillin antibiotic, classified as an aminopenicillin. It acts as a prodrug of ampicillin, designed to enhance oral bioavailability. Bacampicillin is primarily indicated for the treatment of various bacterial infections due to its broad-spectrum antimicrobial properties.

Bacampicillin exerts its bactericidal activity through the inhibition of bacterial cell wall synthesis. This mechanism involves binding to specific penicillin-binding proteins (PBPs) located on the bacterial cell membrane, which disrupts the integrity of the cell wall, leading to cell lysis and death .

Pharmacokinetics

- Absorption : Bacampicillin is rapidly absorbed from the gastrointestinal tract and is subsequently hydrolyzed by serum esterases to release ampicillin, its active form.

- Bioavailability : The oral bioavailability of bacampicillin is significantly higher than that of ampicillin, making it a more effective option for oral administration .

- Distribution : Once in the bloodstream, ampicillin distributes widely throughout body tissues and fluids, including the central nervous system (CNS) when inflammation is present.

- Metabolism : Bacampicillin is metabolized primarily in the liver, with a half-life that allows for convenient dosing schedules.

- Excretion : The drug and its metabolites are primarily excreted via the kidneys .

Clinical Efficacy

Bacampicillin has been shown to be effective against a variety of Gram-positive and Gram-negative bacteria. Its spectrum includes:

- Gram-positive bacteria : Streptococcus pneumoniae, Staphylococcus aureus (non-resistant strains)

- Gram-negative bacteria : Escherichia coli, Haemophilus influenzae, Proteus mirabilis .

Table 1: Antimicrobial Spectrum of Bacampicillin

| Bacteria Type | Examples | Activity |

|---|---|---|

| Gram-positive | Staphylococcus aureus | Sensitive |

| Streptococcus pneumoniae | Sensitive | |

| Gram-negative | Escherichia coli | Sensitive |

| Haemophilus influenzae | Sensitive | |

| Proteus mirabilis | Sensitive |

Case Studies and Research Findings

- Clinical Trials : In clinical studies, bacampicillin demonstrated comparable efficacy to ampicillin in treating respiratory tract infections caused by susceptible organisms. Patients showed significant improvement in symptoms with minimal adverse effects .

- Comparative Studies : A study comparing bacampicillin with other antibiotics found that it had a favorable safety profile and was effective against infections resistant to other penicillins .

- Pharmacodynamics : Research indicates that bacampicillin's pharmacodynamic properties allow for effective treatment regimens that reduce the risk of resistance development in bacteria, emphasizing its role in empirical therapy for community-acquired infections .

Safety and Side Effects

Bacampicillin is generally well-tolerated; however, potential side effects may include:

Propriétés

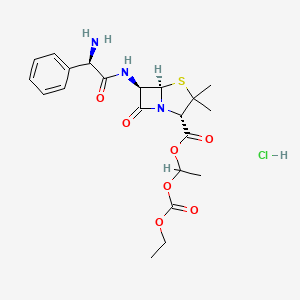

IUPAC Name |

1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O7S.ClH/c1-5-29-20(28)31-11(2)30-19(27)15-21(3,4)32-18-14(17(26)24(15)18)23-16(25)13(22)12-9-7-6-8-10-12;/h6-11,13-15,18H,5,22H2,1-4H3,(H,23,25);1H/t11?,13-,14-,15+,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVTXAGTHUECPN-ANBBSHPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)C(C3=CC=CC=C3)N)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)[C@@H](C3=CC=CC=C3)N)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50972-17-3 (Parent) | |

| Record name | Bacampicillin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037661088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0045466 | |

| Record name | Bacampicillin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37661-08-8 | |

| Record name | Bacampicillin-hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37661-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bacampicillin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037661088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bacampicillin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(ethoxycarbonyl)oxy]ethyl [2S-[2α,5α,6β(S*)]]-6-(2-amino-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BACAMPICILLIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM034U953T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of bacampicillin hydrochloride?

A1: this compound itself is a prodrug, meaning it is inactive in its administered form. [] It is rapidly and completely hydrolyzed in vivo to ampicillin. [] Ampicillin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [, , ] Specifically, it inhibits the transpeptidation reaction catalyzed by transpeptidases, also known as penicillin-binding proteins (PBPs). [, , ] This inhibition weakens the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and bacterial death. [, , ]

Q2: How is this compound absorbed and metabolized in the body?

A2: this compound is administered orally and is well-absorbed from the gastrointestinal tract. [, , ] It undergoes rapid and complete hydrolysis to ampicillin, primarily in the intestinal wall and blood, before reaching the systemic circulation. [, , ] This results in higher blood and tissue levels of ampicillin compared to an equivalent dose of oral ampicillin. [, ]

Q3: How is this compound eliminated from the body?

A3: After conversion to ampicillin, it is primarily eliminated via renal excretion, with a small portion excreted in bile. [, ]

Q4: Does this compound affect the pharmacokinetics of other drugs?

A4: Co-administration of this compound with probenecid, a drug that inhibits renal tubular secretion, was found to limit the absorption of bacampicillin from the gastrointestinal tract in equids, suggesting a shared transport mechanism. [] This interaction highlights the potential for altered drug disposition when bacampicillin is co-administered with other drugs that utilize similar transport pathways.

Q5: What is known about the stability of this compound in aqueous solutions?

A5: Studies on the stability of this compound suspension have revealed that both total and dissolved this compound decrease over time in aqueous solutions. [] This suggests that precipitation of bacampicillin base occurs from the solution. [] The degradation rate of this compound in suspension was found to be faster compared to solutions, attributed to simultaneous degradation of both precipitated and dissolved forms. []

Q6: How does the formulation of this compound impact its bioavailability?

A6: Several studies have investigated different formulations of this compound to enhance its bioavailability and mask its bitter taste:* Microencapsulation: Microencapsulating this compound with polymers like ethylcellulose or Eudragit E 100 has been explored to mask its bitterness and control its release. [, , , ] The choice of polymer and coating thickness can significantly influence the dissolution rate and in vivo performance. [, , ]

Suppositories:* Studies on sustained-release suppositories using Witepsol bases and macrogol bases revealed that the choice of base can impact the drug's absorption and bioavailability. [, ] The addition of polymer electrolytes like pectic acid or chondroitin sulfate was found to prolong the absorption of this compound. []

Q7: What analytical methods are used to quantify this compound?

A7: Several methods have been employed for the analysis of this compound:* Microbiological Assay: This method utilizes the inhibition of bacterial growth by ampicillin, the active metabolite of bacampicillin, to determine its concentration. [] This method requires the hydrolysis of this compound to ampicillin before analysis. []* High-Performance Liquid Chromatography (HPLC): HPLC provides a sensitive and specific method for quantifying bacampicillin and its metabolites in various biological matrices. [] This method allows for the simultaneous determination of both the prodrug and its active metabolite. []

Q8: What are the mechanisms of resistance to this compound?

A9: Resistance to this compound, like other β-lactam antibiotics, primarily arises from:* Production of β-lactamases: These enzymes, produced by bacteria, hydrolyze the β-lactam ring of bacampicillin and ampicillin, rendering them ineffective. [, ]* Alterations in PBPs: Mutations in the genes encoding PBPs can reduce their binding affinity to bacampicillin and other β-lactams, decreasing their effectiveness. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.